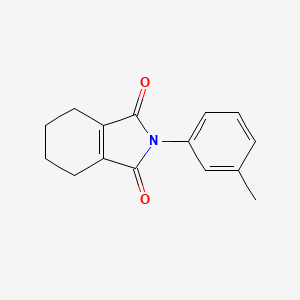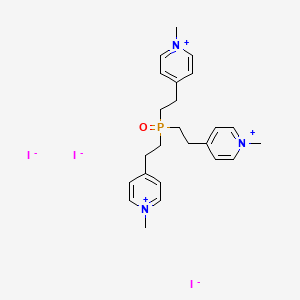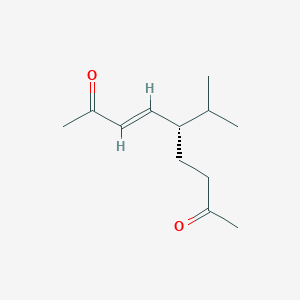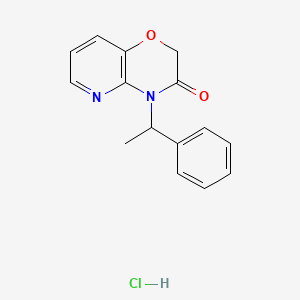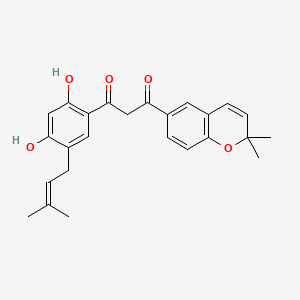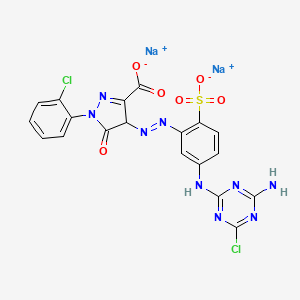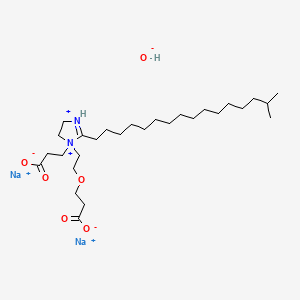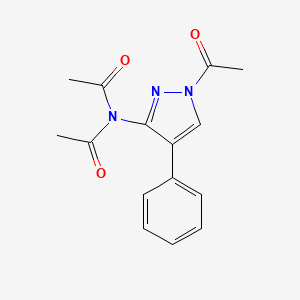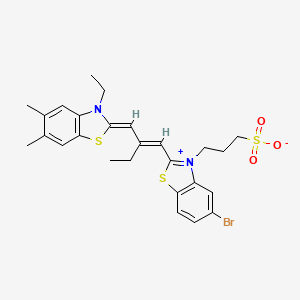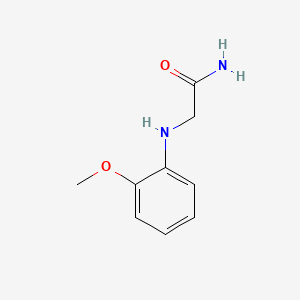
Acetamide, 2-((2-methoxyphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((2-methoxyphenyl)amino)- is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((2-methoxyphenyl)amino)- can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide derivative.
Another method involves the condensation of 2-methoxyaniline with ethyl acetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also proceeds through nucleophilic acyl substitution, yielding the target compound.
Industrial Production Methods
Industrial production of Acetamide, 2-((2-methoxyphenyl)amino)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Applications De Recherche Scientifique
Acetamide, 2-((2-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-((2-methoxyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to its anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyphenyl)acetamide
- 2-(4-Methoxyphenyl)acetamide
- N-(2-Methoxyphenyl)acetamide
Uniqueness
Acetamide, 2-((2-methoxyphenyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.
Propriétés
Numéro CAS |
88203-07-0 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) |
Clé InChI |
HVQGUIQVKSROJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


